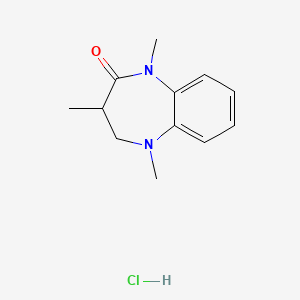
1,3,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,3,5-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride is a compound belonging to the benzodiazepine family. Its unique bicyclic structure consists of a benzene ring fused to a diazepine ring, characterized by three methyl groups attached to nitrogen and carbon atoms within the rings. This compound has garnered attention for its potential therapeutic applications due to its structural properties and biological activities.
The molecular formula of this compound is C12H17ClN2O, with a molecular weight of approximately 232.73 g/mol. The compound's structural features suggest possible interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities primarily affecting the central nervous system (CNS). The following sections summarize key findings related to its biological activity:
CNS Effects
- Sedative and Hypnotic Properties : The compound has been identified as a potential hypnotic agent used to treat sleep disorders by inducing sleep and improving sleep quality . Its sedative effects are likely due to modulation of neurotransmitter systems in the brain.
- Interaction with Cytochrome P450 : Interaction studies have shown that it may act as both a substrate and an inducer for certain cytochrome P450 enzymes. This interaction could influence drug metabolism and efficacy when used alongside other pharmaceutical agents.
Antiviral Activity
Some studies have explored the antiviral potential of benzodiazepine derivatives. While specific data on the anti-HIV activity of this compound is limited, related compounds have demonstrated significant inhibition of HIV replication . This suggests that further investigation into the antiviral properties of 1,3,5-trimethyl derivatives could be beneficial.
Research Findings
A summary of relevant studies highlights various aspects of the biological activity of this compound:
Case Studies
While specific case studies directly involving this compound are scarce, analogous compounds within the benzodiazepine class have been extensively studied. For instance:
Case Study: Benzodiazepine Derivatives in Sleep Disorders
A clinical trial assessed the efficacy of various benzodiazepine derivatives in treating insomnia. Participants receiving treatment with similar compounds reported significant improvements in sleep onset and duration compared to placebo groups.
Propriétés
IUPAC Name |
1,3,5-trimethyl-2,3-dihydro-1,5-benzodiazepin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-8-13(2)10-6-4-5-7-11(10)14(3)12(9)15;/h4-7,9H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQNSNBBGJREKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N(C1=O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














